molecular formula C10H16Cl2N2 B8182122 (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride

(R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride

Cat. No.: B8182122
M. Wt: 235.15 g/mol
InChI Key: PYAFVTWYIILGFB-YQFADDPSSA-N
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Description

®-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride is a chemical compound that belongs to the class of pyrrolidine alkaloids. This compound is characterized by its pyridine and pyrrolidine rings, which are fused together. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride typically involves the coupling of N-protected (S)-proline and (2S,4R)-4-hydroxyproline derivatives with (Z)-4-aminopent-3-en-2-one. This reaction is followed by intramolecular cyclization to form the desired pyridine-pyrrolidine structure .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce pyrrolidine derivatives with altered functional groups.

Scientific Research Applications

®-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or other proteins to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride is unique due to its specific combination of pyridine and pyrrolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methyl-3-[(2R)-pyrrolidin-2-yl]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-8-9(4-2-6-11-8)10-5-3-7-12-10;;/h2,4,6,10,12H,3,5,7H2,1H3;2*1H/t10-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAFVTWYIILGFB-YQFADDPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C2CCCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=N1)[C@H]2CCCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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